molecular formula C10H21Cl B13486894 1-Chloro-4-ethyloctane

1-Chloro-4-ethyloctane

Cat. No.: B13486894
M. Wt: 176.72 g/mol
InChI Key: VHRBLSBLEOOHIN-UHFFFAOYSA-N
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Description

1-Chloro-4-ethyloctane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a chlorine atom attached to the fourth carbon of an octane chain, which also has an ethyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyloctane can be synthesized through the halogenation of 4-ethyloctane. The process involves the substitution of a hydrogen atom with a chlorine atom using reagents such as chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethyloctane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃).

    Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, where the chlorine atom and a hydrogen atom are removed, resulting in the formation of a double bond.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination process.

Major Products Formed:

    Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes, such as 4-ethyloctene.

Scientific Research Applications

1-Chloro-4-ethyloctane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: While specific biological applications are limited, haloalkanes like this compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into haloalkanes has explored their potential as precursors for pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethyloctane primarily involves its reactivity as a haloalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic substitution and elimination, where the compound acts as a substrate.

Comparison with Similar Compounds

    1-Chlorooctane: Similar in structure but lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Bromo-4-ethyloctane: Similar structure with bromine instead of chlorine, which may exhibit different reactivity due to the larger atomic size and different bond dissociation energy.

    4-Ethyloctane: The parent hydrocarbon without the halogen, used as a reference compound to study the effects of halogenation.

Uniqueness: 1-Chloro-4-ethyloctane is unique due to the specific positioning of the chlorine and ethyl groups, which influence its reactivity and physical properties. The presence of the ethyl group can lead to steric hindrance, affecting the compound’s behavior in chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

1-chloro-4-ethyloctane

InChI

InChI=1S/C10H21Cl/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3

InChI Key

VHRBLSBLEOOHIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCCCl

Origin of Product

United States

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